molecular formula C6H10ClN3O2 B2608615 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 1835710-08-1

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride

Cat. No.: B2608615
CAS No.: 1835710-08-1
M. Wt: 191.62
InChI Key: MKRXSJUNQABMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid hydrochloride is a pyrazole-based compound featuring a methyl group at position 1, an aminomethyl (-CH2NH2) group at position 3, and a carboxylic acid (-COOH) group at position 4, with a hydrochloride counterion enhancing its solubility (Figure 1). The aminomethyl and carboxylic acid groups contribute to its polarity, making it suitable for aqueous formulations.

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(6(10)11)5(2-7)8-9;/h3H,2,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRXSJUNQABMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Synthesis of Complex Molecules

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be further explored for biological activity.

Development of Bioactive Compounds

In biological research, this compound can act as a building block for the development of bioactive compounds. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new therapeutic agents .

Therapeutic Potential

Preliminary studies suggest that derivatives of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride may exhibit therapeutic properties, including:

  • Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.
  • Antioxidant Properties : The compound may help in mitigating oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth in vitro
AntioxidantScavenging of free radicals
Anti-inflammatoryDownregulation of inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride exhibited significant antimicrobial activity against several pathogenic bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Antioxidant Effects

Research highlighted the antioxidant potential of this compound through its ability to reduce oxidative stress markers in cellular models. This suggests possible applications in diseases associated with oxidative damage.

Case Study 3: Anti-inflammatory Research

Another investigation revealed that this compound could effectively downregulate pro-inflammatory cytokines in macrophages, indicating its potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following pyrazole-based compounds share core structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid hydrochloride* C7H10ClN3O2 203.63 (calculated) Not available 1-CH3, 3-CH2NH2, 4-COOH, HCl
3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid Not provided 197.28 Not available 1-H, 3-C6H4NH2, 4-COOH
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride C9H9ClN3O2 225.63 1394040-13-1 1-C5H4N (pyridinyl), 4-COOH, HCl
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride C8H15ClN4O 218.46 (calculated) 247584-10-7 1-CH3, 3-CH2CH2CH3, 4-NH2, 5-CONH2, HCl
Methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate C8H11ClN2O4 234.64 1341119-40-1 1-CH3, 3-Cl, 4-COOCH3, 5-SO2NH2

*Calculated data for the target compound.

Solubility and Polarity
  • The target compound ’s carboxylic acid and hydrochloride salt enhance water solubility, critical for bioavailability in drug formulations.
  • Methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate () contains a methyl ester and sulfamoyl group, reducing polarity and increasing lipophilicity, favoring membrane permeability .
  • 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride () introduces a pyridine ring, which may improve solubility in polar aprotic solvents due to aromatic π-stacking interactions .

Biological Activity

3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

C6H10N4O2HCl\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2\cdot \text{HCl}

Biological Activity

Research indicates that 3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride exhibits various biological activities, including:

  • Antifungal Activity : Studies have shown that derivatives of pyrazole compounds demonstrate antifungal properties. For instance, a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, exhibited significant antifungal activity against several phytopathogenic fungi, outperforming standard treatments like boscalid .
  • Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer activities. In vitro studies on related compounds have shown promising results against various cancer cell lines, indicating the potential for 3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride to inhibit tumor growth .

The biological activity of 3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth or cancer cell proliferation. For example, the carbonyl oxygen in related compounds has been shown to form hydrogen bonds with key amino acids in target enzymes .
  • Cell Signaling Pathways : Pyrazole derivatives are known to influence various cell signaling pathways, which can lead to apoptosis in cancer cells or inhibition of fungal growth through disruption of metabolic processes .

Case Study 1: Antifungal Activity

In a study evaluating the antifungal efficacy of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, it was found that this derivative inhibited mycelial growth of several fungi significantly. The study utilized an in vitro assay where the compound showed higher activity than traditional fungicides .

Case Study 2: Anticancer Activity

A series of pyrazole compounds were tested against various cancer cell lines. One notable finding was that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, suggesting strong potential for therapeutic development .

Data Tables

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalPhytopathogenic fungi< 10
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancerHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateAnticancerA54926

Q & A

Q. What are the optimal synthesis routes for 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.

Aminomethylation : Introduction of the aminomethyl group via Mannich reaction or reductive amination.

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .

  • Critical Parameters :
  • Temperature : 60–80°C for aminomethylation to avoid side reactions.
  • pH : Maintain acidic conditions (pH 3–4) during salt formation.
  • Solvent : Ethanol or methanol for solubility control .

Q. How can the structural conformation of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation, bond angles, and distances (e.g., pyrazole ring planarity and substituent orientation) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms carboxylic acid resonance (δ 170–175 ppm).
  • 2D NMR (COSY, HSQC) : Validates connectivity between the aminomethyl group and the pyrazole ring .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)Conditions
Water5–10pH 2–3 (HCl)
Ethanol20–30RT
DMSO>5025°C
  • Stability :
  • pH : Stable in acidic conditions (pH 2–4); degrades above pH 7 due to hydrolysis of the carboxylic acid group.
  • Temperature : Store at RT (sealed, dry); avoid >40°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for this compound?

  • Methodological Answer :
  • Comparative assays : Use standardized protocols (e.g., CLSI for antimicrobials, COX-2 inhibition for anti-inflammatory activity) across labs.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or aminomethyl groups) to isolate specific bioactivities.
  • Mechanistic studies : Employ molecular docking or CRISPR-edited cell lines to validate target binding (e.g., enzyme inhibition) .

Q. What strategies improve the compound’s bioavailability for in vivo studies, given its limited solubility in neutral pH?

  • Methodological Answer :
  • Salt selection : Hydrochloride salt enhances aqueous solubility at low pH; consider alternative salts (e.g., sodium for neutral pH).
  • Co-solvents : Use cyclodextrins or PEG-based formulations to increase solubility without altering pH.
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability .

Q. How can researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Reaction monitoring : Use LC-MS or TLC to track intermediate formation and optimize stepwise conditions.
  • Catalyst screening : Test palladium or copper catalysts for aminomethylation efficiency.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for higher purity .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show no activity for this compound?

  • Methodological Answer :
  • Assay variability : Validate enzyme sources (e.g., recombinant vs. native) and substrate concentrations.
  • Stereochemical considerations : Ensure enantiomeric purity; chiral HPLC can isolate active isomers.
  • Buffer interference : Test activity in buffers without chelating agents (e.g., EDTA) that may sequester metal cofactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.